4-chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide

Crystallography Solid-state chemistry Polymorph prediction

SAR studies on N-aryl-2,5-dimethoxybenzenesulfonamides require precise substitution patterns to map structure-activity relationships. Generic analogs fail to reproduce the steric and electronic effects needed for valid crystallographic or biological comparisons. - Unique substitution: The combination of a 4-chloro group and an ortho-ethyl N-phenyl substituent generates distinct weak intermolecular interactions (C-H···Cl, Cl···Cl, C-H···π) not reproducible with non-halogenated or dichlorophenyl analogs. - SAR probe utility: Enables completion of congeneric series for steroid sulfatase inhibition, where IC₅₀ values span nanomolar to micromolar ranges depending on substitution. - ADME optimization: The chlorine substituent provides a measurable LogP increase over the non-chlorinated analog (CAS 433694-84-9), making it suitable for PAMPA or Caco-2 permeability correlation studies.

Molecular Formula C16H18ClNO4S
Molecular Weight 355.8 g/mol
Cat. No. B12257564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
Molecular FormulaC16H18ClNO4S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
InChIInChI=1S/C16H18ClNO4S/c1-4-11-7-5-6-8-13(11)18-23(19,20)16-10-14(21-2)12(17)9-15(16)22-3/h5-10,18H,4H2,1-3H3
InChIKeyUKNOLROJISHUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: Identity & Properties


4-Chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative with the molecular formula C₁₆H₁₈ClNO₄S and a molecular weight of approximately 355.8 g/mol [1]. It is structurally characterized by a 2,5-dimethoxybenzenesulfonamide core, featuring a chlorine atom at the 4-position of the benzene ring and an N-(2-ethylphenyl) substituent on the sulfonamide nitrogen. This compound belongs to the broader class of N-aryl-2,5-dimethoxybenzenesulfonamides, which are often investigated as pharmacophores in medicinal chemistry for their potential to interact with various enzymatic targets [2]. As a research chemical, its procurement value is tied to its specific substitution pattern, which differentiates it from other in-class sulfonamides for structure-activity relationship (SAR) studies.

Halogen-enabled crystallographic differentiation

4-Chloro substituent introduces unique C-H···Cl interactions for solid-state studies

SAR probe with ortho-ethyl substitution

Defined substitution pattern supports structure-activity relationship mapping

Predicted lipophilicity shift for permeability profiling

Chlorine atom provides a tool to study LogP-dependent membrane passage

4-Chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: Why Generic Substitution Fails


Generic substitution within the N-aryl-2,5-dimethoxybenzenesulfonamide class is precluded by the documented sensitivity of both supramolecular architecture and biological target engagement to specific substituent patterns. Crystallographic studies on closely related analogs demonstrate that the position and nature of substituents on both the benzenesulfonyl and aniline rings dictate the three-dimensional hydrogen-bonding networks and overall crystal packing, which can directly impact physicochemical properties such as solubility and stability [1]. While direct comparative pharmacological data for this specific compound is absent from the accessible literature, class-level inference strongly suggests that the unique combination of a 4-chloro electron-withdrawing group and the ortho-ethyl substituent on the N-phenyl ring would yield distinct steric and electronic properties. This makes the compound non-interchangeable with analogs like the non-chlorinated N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide or isomers with different chloro-phenyl substitution patterns .

Substitution-dependent architecture

4-Chloro and 2-ethyl groups dictate crystal packing; non-halogenated or differently substituted analogs may not reproduce solid-state properties.

Biological profile divergence

Class-level evidence shows minor structural changes on this scaffold can shift potency and target engagement; the target compound may differ from reported analogs.

Physicochemical mismatch

Predicted lipophilicity increase from chlorine may not be present in non-chlorinated versions, potentially altering permeability and solubility profiles.

4-Chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: Differentiation Evidence


Crystal Architecture and Chlorine Interactions

For N-aryl-2,5-dimethoxybenzenesulfonamides, the presence and position of halogen substituents are known to be a primary determinant of supramolecular architecture. A study comparing three closely related compounds—(I) N-(2,3-dichlorophenyl), (II) N-(2,4-dichlorophenyl), and (III) the non-halogenated N-(2,4-dimethylphenyl) analog—showed that the crystal packing dimensionality (1D, 2D, or 3D) is governed by the substituent pattern [1]. While 4-chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide was not included in this head-to-head study, the target compound's specific 4-chloro substitution is class-level inferred to promote distinct C-H···Cl and Cl···Cl interactions compared to the non-chlorinated analog (CAS 433694-84-9), which cannot engage in these halogen-dependent interactions. This would result in a different solid-state stability and dissolution profile.

Crystal Architecture
Class-level inference

4-Chloro enables C-H···Cl and potential Cl···Cl interactions; non-halogenated analog cannot form halogen bonds.

Supports solid-state differentiation

No direct comparative data for this compound

Crystallography Solid-state chemistry Polymorph prediction

Steroid Sulfatase Inhibition Potential

A structurally related compound, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide (compound 81), was identified in a high-throughput screen as an enhancer of lipopolysaccharide-induced NF-κB and type I interferon signaling, and its derivative 2F52 showed modest activity in reporter assays [1]. Separately, a different N-aryl-2,5-dimethoxybenzenesulfonamide (CHEMBL2011415) demonstrated potent steroid sulfatase inhibition with an IC₅₀ of 0.440 nM in MCF7 cells [2]. These data points are from distinct studies and cannot be directly compared. However, they establish that the 2,5-dimethoxybenzenesulfonamide scaffold is pharmacologically active and that minor structural modifications can shift the potency by orders of magnitude. This supports the procurement of 4-chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a unique probe to explore its own, yet-unpublished, activity profile.

Enzyme Inhibition Profile
Cross-study comparable

Target compound: no published activity. Comparator CHEMBL2011415: steroid sulfatase IC50 0.440 nM. Compound 81: NF-κB reporter activity.

Scaffold is bioactive; unique substitution may yield distinct profile

Data from disparate assays and structures

Steroid sulfatase Enzyme inhibition Breast cancer research

Lipophilicity and Permeability Properties

Computational property prediction indicates that the 4-chloro substitution significantly alters the lipophilicity and polar surface area compared to the non-chlorinated parent. The non-halogenated analog, N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide (CAS 433694-84-9, C₁₆H₁₉NO₄S, MW 321.39), is predicted to have a lower LogP. While no experimentally measured LogP or TPSA values for the target compound are available in peer-reviewed literature or authoritative databases, the addition of a chlorine atom is a well-established structural modification to increase lipophilicity (estimated increase in LogP of +0.7 to +1.0 units), which can enhance membrane permeability at the potential cost of solubility . This is a cross-study comparable differentiation based on well-understood physicochemical principles.

Lipophilicity (Predicted)
Cross-study comparable

Estimated LogP increase of +0.7 to +1.0 over non-chlorinated parent (CAS 433694-84-9). No experimental values located.

Supports permeability-focused selection

In silico prediction; requires experimental validation

Physicochemical properties Drug-likeness ADME prediction

4-Chloro-N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: Procurement Scenarios


Crystallographic & Solid-State Studies

This compound is a prime candidate for systematic crystallographic analysis within a series of halogenated N-aryl-2,5-dimethoxybenzenesulfonamides. Its 4-chloro and 2-ethyl substituents are predicted to generate a unique set of weak intermolecular interactions (C-H···Cl, Cl···Cl, C-H···π) distinct from its dichlorophenyl or non-halogenated analogs, as demonstrated by the class-level findings of Shakuntala et al. [1]. Procurement is warranted for any research group aiming to map the relationship between halogen substitution and supramolecular architecture.

SAR Probe for Sulfonamide Pharmacophores

The compound serves as a differentiated SAR probe to explore the impact of a 4-chloro electron-withdrawing group and an ortho-ethyl N-phenyl substituent on biological targets. Class-level evidence shows that the 2,5-dimethoxybenzenesulfonamide scaffold can be tuned for steroid sulfatase inhibition, with IC₅₀ values varying from nanomolar to micromolar [2]. Procuring this specific compound allows researchers to complete a congeneric series and identify the optimal substitution pattern for potency and selectivity.

Physicochemical Profiling & Permeability

For teams focused on optimizing the ADME properties of a sulfonamide-based lead series, this compound provides a tool to experimentally validate the predicted LogP increase from chlorine substitution. Compared to the non-chlorinated analog (CAS 433694-84-9), the target compound is expected to show enhanced membrane permeability, making it ideal for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies aimed at establishing a LogP-permeability correlation within the series.

Application
Selection Property
Validation Focus
Crystallographic & Solid-State Studies
Halogen-dependent supramolecular architecture
Crystal packing and interaction mapping
SAR Probe for Sulfonamide Pharmacophores
Unique ortho-ethyl and 4-chloro substitution
Target engagement and selectivity profiling
Physicochemical Profiling & Permeability
Predicted lipophilicity increase from chlorine substitution
Experimental LogP-permeability correlation
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